[(Propan-2-yl)carbamoyl]methyl 4-aminobenzoate
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Overview
Description
[(Propan-2-yl)carbamoyl]methyl 4-aminobenzoate is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . It is also known by its IUPAC name, 2-(isopropylamino)-2-oxoethyl 4-aminobenzoate . This compound is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
[(Propan-2-yl)carbamoyl]methyl 4-aminobenzoate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Propan-2-yl)carbamoyl]methyl 4-aminobenzoate typically involves the reaction of 4-aminobenzoic acid with isopropyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
[(Propan-2-yl)carbamoyl]methyl 4-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoates.
Mechanism of Action
The mechanism of action of [(Propan-2-yl)carbamoyl]methyl 4-aminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- [(Propan-2-yl)carbamoyl]methyl 4-hydroxybenzoate
- [(Propan-2-yl)carbamoyl]methyl 4-methoxybenzoate
- [(Propan-2-yl)carbamoyl]methyl 4-chlorobenzoate
Uniqueness
[(Propan-2-yl)carbamoyl]methyl 4-aminobenzoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the amino group allows for unique interactions with biological targets, making it valuable in various research applications .
Properties
IUPAC Name |
[2-oxo-2-(propan-2-ylamino)ethyl] 4-aminobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(2)14-11(15)7-17-12(16)9-3-5-10(13)6-4-9/h3-6,8H,7,13H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSHMBJUXXQRML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC(=O)C1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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